molecular formula C12H12N2O B061546 4-(2-Oxopiperidin-1-YL)benzonitrile CAS No. 186651-05-8

4-(2-Oxopiperidin-1-YL)benzonitrile

Cat. No. B061546
M. Wt: 200.24 g/mol
InChI Key: JZUWCFWVVUASEA-UHFFFAOYSA-N
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Description

“4-(2-Oxopiperidin-1-YL)benzonitrile” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research purposes .


Synthesis Analysis

A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . The process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure .


Molecular Structure Analysis

The molecular structure of “4-(2-Oxopiperidin-1-YL)benzonitrile” can be represented by the InChI code: 1S/C12H12N2O .


Physical And Chemical Properties Analysis

“4-(2-Oxopiperidin-1-YL)benzonitrile” is a powder with a melting point of 98-100 degrees Celsius .

Scientific Research Applications

  • Selective Androgen Receptor Modulators (SARMs):

    • A study by Aikawa et al. (2017) reported the synthesis and biological evaluation of novel SARMs, including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives. These compounds exhibited anabolic effects on muscles and the central nervous system while having neutral effects on the prostate (Aikawa et al., 2017).
  • HIV-1 Reverse Transcriptase Inhibitors:

    • Ju Xiu-lia (2015) discussed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
  • Luminescent Materials and Mesogens:

    • Ahipa et al. (2014) synthesized a series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles with luminescent properties and potential as mesogens. These compounds exhibited nematic and orthorhombic columnar phases in liquid crystalline studies (Ahipa et al., 2014).
  • Antitumor Activities:

    • Bera et al. (2021) explored the synthesis of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrating potential antitumor activity against U937 cancer cells (Bera et al., 2021).
  • Electrolyte Additive for High Voltage Lithium Ion Batteries:

    • Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium ion batteries, enhancing cyclic stability and capacity retention (Huang et al., 2014).
  • HCV Inhibitors:

    • Jiang et al. (2020) developed 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives as oral inhibitors of HCV, offering a novel mechanism of action and showing potential for HCV entry inhibition (Jiang et al., 2020).

Safety And Hazards

The safety data sheet for “4-(2-Oxopiperidin-1-YL)benzonitrile” indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

properties

IUPAC Name

4-(2-oxopiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUWCFWVVUASEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620103
Record name 4-(2-Oxopiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopiperidin-1-YL)benzonitrile

CAS RN

186651-05-8
Record name 4-(2-Oxopiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, X Sun, D Yang, Z Guo, X Fan, M Nie… - Bioorganic & Medicinal …, 2016 - Elsevier
Four series of novel and potent FXa inhibitors possessing the 1,2,4-triazole moiety and pyrrole moiety as P2 binding element and dihydroimidazole/tetrahydropyrimidine groups as P4 …
Number of citations: 11 www.sciencedirect.com
H Wang, Y Dong, C Zheng, CA Sandoval, X Wang… - Chem, 2018 - cell.com
Selective cyanation of aryl halides was achieved with CO 2 and NH 3 as the only sources of carbon and nitrogen, respectively. In the presence of Cu catalysts under low pressure (3 atm)…
Number of citations: 34 www.cell.com

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